3-(2,6-Dimethylphenyl)-4'-methylpropiophenone
Description
3-(2,6-Dimethylphenyl)-4'-methylpropiophenone is a propiophenone derivative characterized by a ketone group attached to a propanone backbone. Its structure features a 2,6-dimethylphenyl substituent at the 3-position and a methyl group at the 4'-position of the aromatic ring (Figure 1). The compound’s IUPAC name is 3-(2,6-dimethylphenyl)-1-[4-methylphenyl]propan-1-one, with the CAS registry number 898755-08-3 . The compound is typically utilized as a synthetic intermediate or reference standard in pharmaceutical and materials research .
Properties
IUPAC Name |
3-(2,6-dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O/c1-13-7-9-16(10-8-13)18(19)12-11-17-14(2)5-4-6-15(17)3/h4-10H,11-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MINNVFIPMMZDGP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)CCC2=C(C=CC=C2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10644772 | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898754-30-8 | |
| Record name | 3-(2,6-Dimethylphenyl)-1-(4-methylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10644772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Dimethylphenyl)-4’-methylpropiophenone typically involves the Friedel-Crafts acylation reaction. This reaction is carried out by reacting 2,6-dimethylbenzene (also known as 2,6-xylene) with 4’-methylpropiophenone in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is conducted under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
In an industrial setting, the production of 3-(2,6-Dimethylphenyl)-4’-methylpropiophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are used to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(2,6-Dimethylphenyl)-4’-methylpropiophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are employed under acidic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Chemistry
3-(2,6-Dimethylphenyl)-4'-methylpropiophenone serves as an intermediate in the synthesis of various organic compounds. It is particularly useful in the Friedel-Crafts acylation reaction , which allows for the introduction of acyl groups into aromatic compounds. This reaction is typically performed using a Lewis acid catalyst like aluminum chloride under anhydrous conditions to prevent catalyst hydrolysis.
Biology
Research indicates that this compound exhibits potential biological activities , including:
- Antimicrobial Properties : Studies have shown that it can disrupt microbial cell membranes or inhibit essential enzymes, contributing to its antimicrobial efficacy.
- Anti-inflammatory Effects : Investigations into its anti-inflammatory properties are ongoing, suggesting potential therapeutic applications in treating inflammatory diseases.
Medicine
The compound is under investigation for its potential as a pharmaceutical agent . Its unique chemical structure may allow it to interact with specific molecular targets, making it a candidate for drug development aimed at various health conditions.
Industrial Applications
In industrial settings, this compound is utilized in the production of specialty chemicals and materials. It enhances the efficiency of chemical reactions and serves as a precursor for synthesizing other valuable compounds.
Case Studies
Several case studies have documented the applications and effects of this compound:
- Antimicrobial Activity Study : A recent study demonstrated that this compound effectively inhibited bacterial growth in vitro, supporting its potential use as an antimicrobial agent.
- Pharmaceutical Development : Ongoing research is exploring its efficacy in treating inflammatory diseases, with preliminary results indicating promising anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3-(2,6-Dimethylphenyl)-4’-methylpropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound’s effects are mediated through pathways that involve the modulation of biochemical processes. For example, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Research Implications and Gaps
- Pharmacological Potential: The trifluoromethyl analog’s enhanced stability warrants investigation into its pharmacokinetic profile compared to the methyl-substituted compound .
- Data Limitations : Absence of melting point, solubility, or spectroscopic data for the target compound highlights the need for further experimental characterization.
- Applications : The dihydroxy-methoxy derivative’s polarity () suggests divergent uses (e.g., antioxidants) compared to the hydrophobic target compound, which may excel in lipid-soluble formulations .
Biological Activity
3-(2,6-Dimethylphenyl)-4'-methylpropiophenone, also known by its CAS number 898754-30-8, is a synthetic compound that has gained attention for its potential biological activities. This article explores its biological properties, including antimicrobial, anti-inflammatory, and potential therapeutic applications, supported by relevant case studies and research findings.
Chemical Structure and Properties
The compound features a phenyl ring substituted with two methyl groups at the 2 and 6 positions and a propiophenone moiety. Its structure is crucial for understanding its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C16H18O |
| Molecular Weight | 242.32 g/mol |
| CAS Number | 898754-30-8 |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of phenyl ketones have been shown to possess activity against various bacterial strains.
A study demonstrated that modifications in the phenyl ring could enhance lipophilicity and penetration into bacterial cells, thereby increasing antimicrobial efficacy. The Minimum Inhibitory Concentration (MIC) values for related compounds against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium were reported as low as 2 µg/mL, indicating potent activity .
Anti-inflammatory Properties
The compound's structural characteristics suggest potential anti-inflammatory effects. Similar compounds have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). These properties are critical in the development of therapeutic agents for inflammatory diseases.
In vitro studies have shown that certain derivatives can significantly reduce the production of inflammatory markers in cell cultures, suggesting a promising avenue for further research into their application in treating conditions like arthritis and other inflammatory disorders.
Case Studies
- Case Study on Synthetic Cathinones : The biological activity of this compound has been compared to synthetic cathinones, which share structural similarities. These substances have been associated with various psychoactive effects and health risks, including increased heart rate and hypertension. Monitoring plasma concentrations can provide insights into their pharmacokinetics and potential toxicity .
- Clinical Observations : Reports from clinical settings have noted the effects of related compounds on patients presenting with symptoms of intoxication from synthetic drugs. These observations underline the importance of understanding the biological activity of similar structures to predict potential health impacts .
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may involve:
- Interaction with Enzymes : The compound could inhibit key enzymes involved in inflammatory pathways.
- Receptor Modulation : It may act on various receptors in the body, influencing neurotransmitter release and cellular signaling.
Research Findings
Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity. For example, modifications that increase electron density on the phenyl ring have shown improved interactions with microbial targets .
Q & A
Q. What are the recommended synthetic routes for 3-(2,6-Dimethylphenyl)-4'-methylpropiophenone, and how can reaction efficiency be optimized?
Methodological Answer: A common approach involves Friedel-Crafts acylation , where 2,6-dimethylbenzene reacts with 4-methylpropiophenoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Key optimization parameters include:
- Catalyst stoichiometry : Excess AlCl₃ (1.2–1.5 equiv.) improves electrophilic activation .
- Temperature control : Maintain 0–5°C during acyl chloride addition to minimize side reactions.
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) yields >95% purity, as validated for structurally similar propiophenones .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR spectroscopy : Compare aromatic proton splitting patterns (e.g., para-substitution at 4'-methyl) with PubChem data for analogous compounds (δ 7.2–7.4 ppm for aromatic protons) .
- HPLC : Use a C18 column (acetonitrile/water mobile phase) to confirm purity ≥97%, as demonstrated for trifluorinated propiophenone derivatives .
- Melting point analysis : Cross-check observed values (e.g., ~225°C) with literature data for structurally related thiosemicarbazides .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- PPE : Wear nitrile gloves, goggles, and lab coats to avoid skin/eye contact .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks.
- Waste disposal : Segregate halogenated waste (e.g., acyl chloride byproducts) for incineration, following guidelines for aromatic ketones .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR splitting patterns observed for derivatives of this compound?
Methodological Answer:
- Variable-temperature NMR : Probe dynamic effects (e.g., hindered rotation of the dimethylphenyl group) by acquiring spectra at –40°C to 80°C.
- Computational modeling : Use Quantum Chemistry (e.g., DFT) to simulate coupling constants and compare with experimental data, as applied in QSPR studies for sterically hindered aromatics .
Q. What strategies mitigate decomposition of this compound under acidic/basic conditions during catalytic studies?
Methodological Answer:
Q. How can computational methods predict the electronic effects of substituents on the reactivity of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
